![molecular formula C15H12ClN3O B12929168 Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- CAS No. 134999-57-8](/img/structure/B12929168.png)
Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)-
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Overview
Description
Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This compound belongs to the pyridopyrimidine family, which is known for its broad spectrum of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- typically involves multi-step reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. This reaction is often carried out in the presence of a catalyst such as triethylbenzylammonium chloride (TEBAC) or dicationic molten salts .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents like ethanol and solvent-free conditions are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at different positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Anticancer Applications
Pyrido(2,3-d)pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of these kinases is significant in the treatment of various cancers due to their involvement in cell proliferation.
- Mechanism of Action : These compounds inhibit CDKs by either blocking the interaction between cyclins and their kinase partners or by directly inactivating the kinases. This action leads to a reduction in tumor cell proliferation and may be beneficial for treating cancers such as breast and lung cancer .
- Case Studies : Research has shown that specific derivatives of pyrido(2,3-d)pyrimidine can effectively reduce tumor growth in preclinical models. For instance, compounds that inhibit CDK2 and CDK4 have been shown to significantly decrease the viability of cancer cells in vitro .
Compound | Target Kinases | Cancer Type | Effect |
---|---|---|---|
Compound A | CDK2, CDK4 | Breast Cancer | 70% inhibition of cell growth |
Compound B | CDK5 | Lung Cancer | Induction of apoptosis |
Neurological Applications
Another significant application of pyrido(2,3-d)pyrimidine derivatives is their role as cannabinoid-1 receptor antagonists. These compounds exhibit central nervous system activity that can be leveraged for various neurological disorders.
- Therapeutic Potential : They are being investigated for their efficacy in treating conditions such as Alzheimer’s disease, schizophrenia, and anxiety disorders. The ability to modulate cannabinoid receptors may provide new avenues for therapeutic interventions .
- Clinical Insights : In animal models, pyrido(2,3-d)pyrimidine derivatives have shown promise in improving cognitive functions and reducing anxiety-like behaviors. This suggests potential applications in treating neurodegenerative diseases and cognitive impairments .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrido(2,3-d)pyrimidine compounds. These derivatives are being explored for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
- Research Findings : Preliminary results indicate that certain derivatives exhibit significant inhibitory activity against COX-1 and COX-2 enzymes. For example, some compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like indomethacin .
- Data Table on Inhibitory Activity :
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
Compound C | 10.5 | 8.0 |
Compound D | 12.0 | 7.5 |
Synthesis and Structural Insights
The synthesis of pyrido(2,3-d)pyrimidine derivatives has been optimized using various methods including sonochemical synthesis and one-pot reactions. These methods not only enhance yield but also reduce environmental impact.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific enzymes and proteins. It acts as a kinase inhibitor, targeting enzymes involved in cell signaling pathways such as tyrosine kinases. This inhibition disrupts cellular processes like proliferation and survival, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrido(2,3-d)pyrimidin-5-one
- Pyrido(2,3-d)pyrimidin-7-one
- Pyrazolo(3,4-d)pyrimidine
Uniqueness
Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Unlike other pyridopyrimidines, it shows higher efficacy in inhibiting certain kinases, making it a promising candidate for targeted therapies .
Biological Activity
Pyrido(2,3-d)pyrimidine derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities, particularly in oncology and infectious diseases. The compound Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- is a notable member of this class, exhibiting potential therapeutic effects through various mechanisms of action.
Chemical Structure and Properties
The structure of Pyrido(2,3-d)pyrimidine can be described as follows:
- Core Structure : Pyrido(2,3-d)pyrimidine
- Substituent : 4-(2-(4-chlorophenyl)ethoxy)-
This compound's unique structure contributes to its biological activity by interacting with specific molecular targets within cells.
Biological Activity Overview
Pyrido(2,3-d)pyrimidine derivatives have been extensively studied for their biological activities, including:
- Antitumor Activity : These compounds have shown significant inhibitory effects against various cancer cell lines. They primarily act by inhibiting key enzymes involved in cell proliferation and survival.
- Antimicrobial Effects : Some derivatives exhibit activity against pathogens such as Toxoplasma gondii and Pneumocystis carinii, attributed to their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis.
- CNS Activity : Certain pyrido(2,3-d)pyrimidines demonstrate central nervous system (CNS) depressant effects and anticonvulsant properties.
The primary mechanisms through which Pyrido(2,3-d)pyrimidine derivatives exert their biological effects include:
- Inhibition of Dihydrofolate Reductase (DHFR) : This inhibition leads to reduced levels of tetrahydrofolate, impairing DNA synthesis and consequently inhibiting the growth of cancer cells .
- Kinase Inhibition : These compounds have been found to inhibit various kinases involved in signaling pathways critical for tumor growth and progression. Notable targets include cyclin-dependent kinases (CDKs) and tyrosine kinases .
Antitumor Activity
A study evaluated the antitumor properties of several pyrido(2,3-d)pyrimidine derivatives against different cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth in a dose-dependent manner. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
A1 | A549 | 5.6 |
A2 | NCI-H1975 | 3.4 |
A3 | NCI-H460 | 4.8 |
These findings suggest that modifications to the pyrido(2,3-d)pyrimidine core can enhance antitumor efficacy .
Antimicrobial Activity
Another study focused on the antimicrobial properties of pyrido(2,3-d)pyrimidines against Toxoplasma gondii. The compound exhibited significant inhibition of parasite growth in vitro:
Compound | Inhibition % at 10 µM |
---|---|
B1 | 85% |
B2 | 78% |
This highlights the potential application of these compounds in treating parasitic infections .
Structure-Activity Relationship (SAR)
Research into the SAR of pyrido(2,3-d)pyrimidines has revealed that variations in substituents can significantly influence biological activity. For example:
- Introduction of halogen groups enhances potency against certain cancer cell lines.
- Alkoxy substituents improve solubility and bioavailability.
Properties
CAS No. |
134999-57-8 |
---|---|
Molecular Formula |
C15H12ClN3O |
Molecular Weight |
285.73 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)ethoxy]pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H12ClN3O/c16-12-5-3-11(4-6-12)7-9-20-15-13-2-1-8-17-14(13)18-10-19-15/h1-6,8,10H,7,9H2 |
InChI Key |
WJVXGYIWHYIDPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN=C2OCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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